1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene
CAS No.:
Cat. No.: VC18801257
Molecular Formula: C10H9ClF3NO2S
Molecular Weight: 299.70 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H9ClF3NO2S |
|---|---|
| Molecular Weight | 299.70 g/mol |
| IUPAC Name | 1-(3-chloropropyl)-3-nitro-5-(trifluoromethylsulfanyl)benzene |
| Standard InChI | InChI=1S/C10H9ClF3NO2S/c11-3-1-2-7-4-8(15(16)17)6-9(5-7)18-10(12,13)14/h4-6H,1-3H2 |
| Standard InChI Key | JVZFZCKFLFFBBI-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1[N+](=O)[O-])SC(F)(F)F)CCCCl |
Introduction
Molecular Properties
Structural Features
The benzene ring in 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene is substituted at positions 3, 5, and 1 (assuming numbering starts at the nitro group). Key functional groups include:
-
Nitro group (-NO₂) at position 3: Electron-withdrawing, enhances reactivity toward nucleophilic substitution.
-
Trifluoromethylthio group (-SCF₃) at position 5: Contributes to lipophilicity and stability.
-
3-Chloropropyl group (-CH₂CH₂Cl) at position 1: Enables further functionalization via alkylation or elimination reactions .
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₉ClF₃NO₂S | |
| Molecular Weight | 299.70 g/mol | |
| CAS Number | 1804238-54-7 | |
| IUPAC Name | 1-(3-Chloropropyl)-3-nitro-5-(trifluoromethylthio)benzene |
Synthesis and Reactivity
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions:
-
Nitration: Introduction of the nitro group at position 3 via nitration of a substituted benzene derivative using nitric acid and sulfuric acid .
-
Thiolation: Incorporation of the trifluoromethylthio group (-SCF₃) through reactions with trifluoromethylthiolating agents (e.g., bis(trifluoromethyl)disulfide).
-
Alkylation: Attachment of the 3-chloropropyl group via nucleophilic substitution or coupling reactions (e.g., using Grignard reagents or palladium-catalyzed cross-couplings) .
Example Reaction Pathway:
-
Nitration: 1,3-Bis(trifluoromethyl)benzene → 3-nitro-1,3-bis(trifluoromethyl)benzene .
-
Thiolation: Replacement of one trifluoromethyl group with -SCF₃.
-
Alkylation: Introduction of the 3-chloropropyl group via SN2 reactions .
Key Reactivity
-
Nitro Group: Participates in reduction (e.g., to amine) or redox reactions, influencing biological activity .
-
Trifluoromethylthio Group: Enhances lipophilicity and metabolic stability, critical for bioavailability .
-
Chloropropyl Group: Reacts in eliminations (e.g., forming alkenes) or nucleophilic substitutions .
Applications
Comparative Analysis with Analogues
| Compound | Molecular Weight | Key Differences | Applications |
|---|---|---|---|
| 1-(3-Chloropropyl)-3-(trifluoromethoxy)-4-(trifluoromethylthio)benzene | 338.7 g/mol | Replaces nitro with trifluoromethoxy group | Pharmaceuticals, agrochemicals |
| 1-(3-Chloropropyl)-3-nitro-4-(trifluoromethyl)benzene | ~272 g/mol | No thio group; lower molecular weight | Intermediates for nitroaromatics |
| 1-Bromo-3-fluoro-5-(trifluoromethyl)benzene | 243.00 g/mol | Bromo and fluoro substituents instead | Precursor in cross-coupling reactions |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume